molecular formula C11H9NO4 B8584159 8-Methoxy-6-carboxycarbostyril

8-Methoxy-6-carboxycarbostyril

Cat. No.: B8584159
M. Wt: 219.19 g/mol
InChI Key: JGKCLWXSVHPCBY-UHFFFAOYSA-N
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Description

8-Methoxy-6-carboxycarbostyril is a quinolin-2-one (carbostyril) derivative featuring a methoxy group at position 8 and a carboxylic acid moiety at position 5. The carboxylic acid group at position 6 enhances solubility and facilitates interactions with biological targets, while the methoxy substituent at position 8 may influence electronic properties and metabolic stability .

Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

8-methoxy-2-oxo-1H-quinoline-6-carboxylic acid

InChI

InChI=1S/C11H9NO4/c1-16-8-5-7(11(14)15)4-6-2-3-9(13)12-10(6)8/h2-5H,1H3,(H,12,13)(H,14,15)

InChI Key

JGKCLWXSVHPCBY-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)O)C=CC(=O)N2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in the Carbostyril/Quinolone Family

6-Methoxy-4-quinolinecarboxylic Acid
  • Structure: Methoxy at position 6, carboxylic acid at position 4 on a quinoline core.
  • Key Differences : The positional shift of the carboxylic acid (C6 vs. C4) alters hydrogen-bonding capabilities and bioavailability. Studies suggest that C6-carboxylic acids exhibit stronger binding to metalloenzymes compared to C4 analogs .
  • Synthesis: Unlike 8-Methoxy-6-carboxycarbostyril, which is synthesized via cyclization of 4-methyl-2,5-dimethoxyaniline precursors (), 6-Methoxy-4-quinolinecarboxylic acid is typically derived from Pfitzinger reactions.
8-Amino-6-methoxyquinoline
  • Structure: Methoxy at C6 and amino at C8 on a quinoline scaffold.
  • Functional Comparison: The amino group at C8 increases basicity, contrasting with the electron-withdrawing carboxylic acid in this compound. This substitution is common in antimalarial agents (e.g., primaquine derivatives) .

Functional Group Analogs

Methyl 6-Formyl-8-methoxy-2-oxo-2H-chromene-4-carboxylate
  • Structure : Chromene core with formyl (C6), methoxy (C8), and ester (C4) groups.
  • Comparison: The chromene ring (oxygen-containing) versus carbostyril’s nitrogen-containing quinoline core impacts aromaticity and reactivity. The ester group (vs. carboxylic acid) reduces polarity, affecting membrane permeability in drug design .
2'-Methoxy-6'-methylbiphenyl-3-carboxylic Acid
  • Structure : Biphenyl system with methoxy (C2') and carboxylic acid (C3) groups.
  • Key Differences : The biphenyl backbone offers greater conformational flexibility compared to the planar carbostyril structure. This compound is used as a pharmaceutical impurity reference standard, highlighting its role in quality control vs. the therapeutic focus of carbostyrils .

Physicochemical and Pharmacological Comparisons

Compound Core Structure Substituents Molecular Weight Key Applications
This compound Quinolin-2-one C8-OCH₃, C6-COOH ~247.2 g/mol* Antimicrobial research
6-Methoxy-4-quinolinecarboxylic Acid Quinoline C6-OCH₃, C4-COOH ~219.2 g/mol Enzyme inhibition studies
Methyl 6-formyl-8-methoxy-2-oxo-2H-chromene-4-carboxylate Chromene C6-CHO, C8-OCH₃, C4-COOCH₃ ~292.3 g/mol Synthetic intermediate
8-Amino-6-methoxyquinoline Quinoline C8-NH₂, C6-OCH₃ ~190.2 g/mol Antimalarial agents

*Calculated based on formula C₁₁H₉NO₄.

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